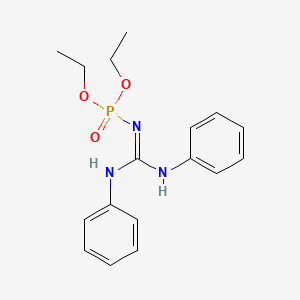
Diethyl N-(dianilinomethylidene)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(dianilinomethylidene)phosphoramidate: These compounds are characterized by the presence of a single covalent bond between a tetracoordinate phosphorus (V) atom and a tricoordinate nitrogen (III) atom . Phosphoramidates are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl N-(dianilinomethylidene)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with aniline derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl N-(dianilinomethylidene)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the aniline moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Diethyl N-(dianilinomethylidene)phosphoramidate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules .
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mecanismo De Acción
The mechanism by which diethyl N-(dianilinomethylidene)phosphoramidate exerts its effects involves the interaction of the phosphorus-nitrogen bond with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions or other reactive species . These interactions are crucial for its role in catalysis and biochemical processes.
Comparación Con Compuestos Similares
- Diethyl phosphoramidate
- Diethyl amidophosphonate
- Diethyl phosphorylamide
Comparison: Diethyl N-(dianilinomethylidene)phosphoramidate is unique due to the presence of the dianilinomethylidene moiety, which imparts distinct reactivity and stability compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where other phosphoramidates may not be suitable .
Propiedades
Número CAS |
6186-04-5 |
|---|---|
Fórmula molecular |
C17H22N3O3P |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-1,3-diphenylguanidine |
InChI |
InChI=1S/C17H22N3O3P/c1-3-22-24(21,23-4-2)20-17(18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H2,18,19,20,21) |
Clave InChI |
NWIMJXSJACBFJE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(N=C(NC1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



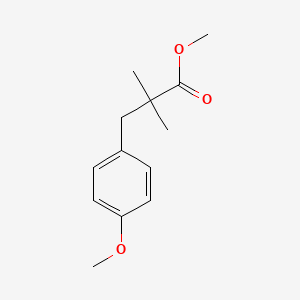
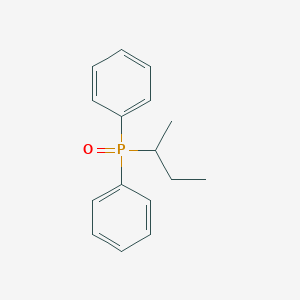
![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)
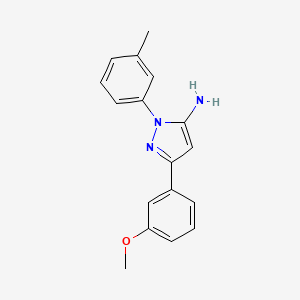
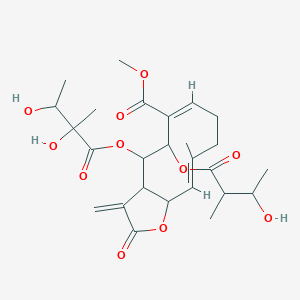
![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)

![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
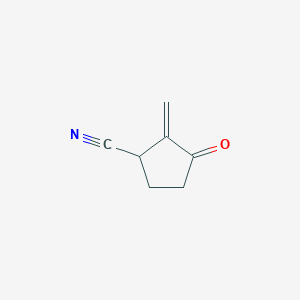

![3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14154107.png)
